molecular formula C10H9F4N B13054720 (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13054720
M. Wt: 219.18 g/mol
InChI Key: LFHBSHCZMQMGJC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This approach is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine and trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased stability and enhanced performance.

Mechanism of Action

The mechanism of action of (1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound with different properties and applications.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound used in different contexts.

    Hexafluoroacetone: A compound with both trifluoromethyl and carbonyl groups.

Uniqueness

(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to its specific combination of fluorine, trifluoromethyl, and prop-2-enylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

LFHBSHCZMQMGJC-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)F)C(F)(F)F)N

Origin of Product

United States

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